molecular formula C7H4FN3O2 B597355 6-Fluoro-3-nitroimidazo[1,2-a]pyridine CAS No. 1235993-30-2

6-Fluoro-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B597355
CAS No.: 1235993-30-2
M. Wt: 181.126
InChI Key: WTEGDZZHPUPJCU-UHFFFAOYSA-N
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Description

6-Fluoro-3-nitroimidazo[1,2-a]pyridine ( 1235993-30-2) is a high-value chemical building block with a molecular formula of C7H4FN3O2 and a molecular weight of 181.12 g/mol . As a nitro-substituted imidazopyridine derivative, this compound is primarily employed in organic synthesis and medicinal chemistry research as a key precursor for the development of novel pharmaceutical molecules. The reactive nitro group on the imidazopyridine scaffold allows for further chemical transformations, such as reduction to amines, facilitating the construction of more complex structures for biological screening . Researchers utilize this compound in the synthesis of various heterocyclic targets, exploring its potential in different therapeutic areas. The fluorine atom at the 6-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. According to GHS guidelines, this compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper safety precautions, including the use of personal protective equipment, should always be followed. It is recommended to store the material sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEGDZZHPUPJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Derivatization Strategies for Imidazo 1,2 a Pyridines

General Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core

The construction of the fundamental imidazo[1,2-a]pyridine ring system can be achieved through several reliable synthetic pathways. These methods provide the essential backbone that can be subsequently modified to introduce the desired fluoro and nitro functionalities.

Condensation Reactions for Imidazo[1,2-a]pyridine Framework Construction

A foundational and widely employed method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. This classical approach, while effective, often requires elevated temperatures and can be facilitated by microwave irradiation to improve reaction times and yields. For instance, the reaction of a substituted 2-aminopyridine (B139424) with an ethyl 2-halogenated acetoacetate proceeds efficiently under microwave heating at 120 °C in ethanol. This method provides a direct route to imidazo[1,2-a]pyridine-3-carboxylic acid esters, which are versatile intermediates for further functionalization.

Reactant 1Reactant 2ConditionsProduct
2-Aminopyridine derivativesEthyl 2-halogenated acetoacetatesEthanol, Microwave, 120°C, 20-30 minDisubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters

Multicomponent Reaction (MCR) Approaches to Imidazo[1,2-a]pyridines

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a prominent example, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.com This reaction is often catalyzed by a Lewis acid, such as scandium triflate, and can be accelerated using microwave irradiation. nih.gov The versatility of the GBB reaction allows for the introduction of a wide range of substituents on the imidazo[1,2-a]pyridine core by varying the starting components. This strategy is particularly valuable for creating libraries of diverse compounds for screening purposes. nih.govnih.gov

Another notable MCR is the aza-Friedel–Crafts reaction, which can be catalyzed by Y(OTf)3 to achieve C3-alkylation of imidazo[1,2-a]pyridines using an aldehyde and an amine. mdpi.com

Reaction NameReactantsCatalystKey Features
Groebke-Blackburn-Bienaymé2-Aminopyridine, Aldehyde, IsocyanideScandium triflateHigh efficiency, atom economy, microwave compatible
Aza-Friedel–CraftsImidazo[1,2-a]pyridine, Aldehyde, AmineY(OTf)3C3-alkylation, good functional group tolerance

Oxidative Cyclization and Cross-Coupling Strategies in Imidazo[1,2-a]pyridine Synthesis

More recent advancements in synthetic methodology include oxidative cyclization and cross-coupling reactions. These methods often utilize transition metal catalysts to facilitate the formation of the imidazo[1,2-a]pyridine ring. While specific examples leading directly to the 6-fluoro-3-nitro variant are not extensively detailed, the general principles are applicable. These strategies often involve the reaction of pyridines with various coupling partners under oxidative conditions.

Regioselective Functionalization of the Imidazo[1,2-a]pyridine Scaffold

Once the imidazo[1,2-a]pyridine core is established, the introduction of specific functional groups at desired positions is crucial. The synthesis of 6-fluoro-3-nitroimidazo[1,2-a]pyridine necessitates highly regioselective nitration and fluorination reactions.

Introduction of Nitro Functionality at Position 3

The nitration of the imidazo[1,2-a]pyridine ring typically occurs at the C3 position due to the electronic nature of the heterocyclic system. A common method for achieving this is through electrophilic nitration. For instance, treating a 6-substituted imidazo[1,2-a]pyridine with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid can selectively introduce a nitro group at the 3-position. A specific protocol involves the reaction of 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine with 65% nitric acid in concentrated sulfuric acid at a controlled temperature below 0 °C, followed by stirring at room temperature, to yield the 3-nitro derivative. mdpi.com

SubstrateReagentsConditionsProduct
8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine65% Nitric acid, Concentrated sulfuric acid0°C to room temperature, 3 hours8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine

Regioselective Fluorination at Position 6 and Position 3

The introduction of a fluorine atom onto the imidazo[1,2-a]pyridine scaffold can be achieved through various methods, targeting either the pyridine (B92270) or the imidazole (B134444) ring.

For the synthesis of a 6-fluoro derivative, one would typically start with a 5-fluoropyridin-2-amine as the precursor in one of the core synthesis reactions described in section 2.1. For example, the condensation of 5-fluoro-2-aminopyridine with an appropriate α-haloketone would directly yield a 6-fluoroimidazo[1,2-a]pyridine (B164572). The synthesis of ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been reported through such a condensation reaction. clockss.org

Direct fluorination of the imidazo[1,2-a]pyridine ring often targets the electron-rich C3 position. Electrophilic fluorinating agents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. nih.govresearchgate.net The reaction is typically carried out in an aqueous medium, and the presence of a base like DMAP can promote monofluorination. nih.govresearchgate.net While this method is effective for C3 fluorination, achieving regioselective fluorination at other positions on a pre-formed imidazo[1,2-a]pyridine core via direct fluorination is more challenging and often requires specific directing groups or a multi-step synthetic sequence.

Target PositionMethodStarting MaterialReagent
6-FluoroCondensation5-Fluoro-2-aminopyridineα-Haloketone
3-FluoroDirect FluorinationImidazo[1,2-a]pyridineSelectfluor™

To synthesize the target molecule, this compound, a plausible synthetic route would involve the initial construction of the 6-fluoroimidazo[1,2-a]pyridine core, followed by regioselective nitration at the C3 position.

C-H Functionalization for Diverse Substitution Patterns on Imidazo[1,2-a]pyridines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials. mdpi.comrsc.org This approach allows for the introduction of various substituents at specific positions, primarily the C3 position, which is the most electronically rich and reactive site. However, methods for functionalizing other positions have also been developed. mdpi.comrsc.org

Key C-H functionalization strategies include:

Visible Light-Induced Reactions : In recent years, visible light photoredox catalysis has become an eco-friendly and efficient method for C-H functionalization. mdpi.com This strategy has been used for reactions such as perfluoroalkylation, alkoxycarbonylation, and arylation at the C3 position. mdpi.com

Metal-Catalyzed Reactions : Transition metals, particularly palladium, have been widely used to catalyze the C-H functionalization of imidazo[1,2-a]pyridines. nih.gov These methods often employ a directing group, such as a pyridine ring on a 2-aryl substituent, to achieve ortho-selective functionalization of the aryl group. nih.gov

Oxidative Coupling : Various oxidative C-H functionalization reactions have been developed using oxidants like (diacetoxy)iodobenzene (DIPA) or inorganic oxidants. mdpi.com These methods enable the formation of C-N, C-S, and C-C bonds. mdpi.comnih.gov

Research has demonstrated the versatility of C-H functionalization in creating diverse substitution patterns. For instance, Zhu's group reported a visible light-induced perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides, achieving moderate to excellent yields. mdpi.com Another example is the Yb(OTf)₃-catalyzed three-component aza-Friedel–Crafts type reaction of imidazo[1,2-a]pyridines, aldehydes, and acetamide to introduce alkylamino groups at the C3 position. mdpi.com

Reaction TypeCatalyst/ReagentPositionKey FeaturesReference
PerfluoroalkylationVisible Light / EDA ComplexC3Metal-free, room temperature conditions. mdpi.com
AlkoxycarbonylationRose Bengal / (NH₄)₂S₂O₈C3Visible light-induced, good functional group tolerance. mdpi.com
ArylationChlorophyll / Visible LightC3Green photocatalyst, uses diazonium salts. mdpi.com
Ortho-Arylation of 2-phenyl groupPd(OAc)₂Ortho-C of 2-ArylDirecting group-assisted C-H activation. nih.gov
AminationDIPA (oxidant)C3Metal-free oxidative C-H amination with morpholine. mdpi.com

Incorporation of Other Halogen Substituents (e.g., Bromine, Chlorine) into the Imidazo[1,2-a]pyridine System

Halogenated imidazo[1,2-a]pyridines are crucial intermediates for further synthetic transformations, particularly for cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govrsc.org Consequently, efficient and regioselective methods for introducing chlorine and bromine atoms onto the scaffold have been extensively studied. The C3 position is the most common site for halogenation due to its high nucleophilicity.

A facile and transition-metal-free approach for the regioselective C3-chlorination and C3-bromination has been developed using sodium chlorite (NaClO₂) and sodium bromite (NaBrO₂), respectively. nih.govrsc.org These reagents serve as both the halogen source and the oxidant. The reactions are typically carried out in a solvent like DMF under acidic conditions, providing good to excellent yields for a range of substituted imidazo[1,2-a]pyridines. nih.govresearchgate.net For example, substrates with methyl, chloro, and iodo groups on the pyridine ring are well-tolerated. nih.gov

A proposed mechanism for this reaction involves the in-situ generation of a chlorine or bromine radical, which then attacks the electron-rich double bond between C2 and C3 of the imidazo[1,2-a]pyridine ring. nih.gov Another method involves using CBr₄ as a bromine source, promoted by NaOH, which offers high efficiency and regioselectivity for C3-bromination. researchgate.net These halogenated products can be successfully used in subsequent Suzuki-Miyaura reactions to introduce aryl groups. nih.govrsc.org

HalogenReagentPositionConditionsKey AdvantagesReference
ChlorineNaClO₂C3AcOH, DMF, 60 °CTransition-metal-free, good yields (72-92%). nih.gov
BromineNaBrO₂C3AcOH, DMF, 60 °CTransition-metal-free, good yields (70-88%). nih.govresearchgate.net
BromineCBr₄ / NaOHC3-High efficiency and regioselectivity. researchgate.net

Sustainable Approaches in Imidazo[1,2-a]pyridine Synthesis

The development of environmentally friendly or "green" synthetic methods is a major focus in modern chemistry. For imidazo[1,2-a]pyridines, sustainable approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. rsc.orgresearchgate.net

Key sustainable strategies include:

Multicomponent Reactions (MCRs) : One-pot reactions that combine three or more starting materials, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are highly efficient and atom-economical. mdpi.commdpi.com These reactions reduce the number of synthetic steps and purification procedures, minimizing solvent waste. mdpi.com

Use of Green Solvents : Replacing traditional volatile organic compounds with environmentally benign solvents like water is a significant improvement. organic-chemistry.org An efficient synthesis of imidazo[1,2-a]pyridine derivatives has been developed using a Cu(II)-ascorbate catalyst in aqueous micellar media. acs.org

Solvent-Free Reactions : Conducting reactions without a solvent minimizes environmental impact and can sometimes lead to shorter reaction times and simpler workups. rsc.org A highly efficient, solvent-free method for the regioselective synthesis of imidazo[1,2-a]pyridines has been developed using Et₃N as a catalyst. rsc.org

Photochemical Synthesis : As mentioned previously, visible-light-induced reactions are considered energy-efficient and eco-friendly, often proceeding under mild conditions without the need for harsh reagents. mdpi.comresearchgate.net

These green methodologies provide viable alternatives to traditional synthetic routes, offering high yields, operational simplicity, and a reduced environmental footprint. rsc.orgorganic-chemistry.org

Scaffold Hopping and Ring Variation Strategies from the Imidazo[1,2-a]pyridine Core

Scaffold hopping is a medicinal chemistry strategy used to replace a core molecular structure (scaffold) with a different one while retaining similar biological activity. This is often done to improve properties like potency, selectivity, or metabolic stability, or to escape existing patent claims. nih.gov The imidazo[1,2-a]pyridine system has been used both as a starting point for scaffold hopping and as a replacement for other heterocyclic cores. nih.govnih.gov

For example, the imidazo[1,2-a]pyridine core was used as a replacement for a benzimidazole scaffold in the development of potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. nih.govresearchgate.net This scaffold modification led to compounds with high potency and improved stability in liver microsomes. nih.gov

In other cases, the imidazo[1,2-a]pyridine core serves as a versatile building block for constructing more complex, fused heterocyclic systems. A strategy based on a 3-amino-2-carboxyethyl substituted imidazo[1,2-a]pyridine building block was developed to synthesize novel pyridine-annulated purine analogs. researchgate.net This approach demonstrates how the core scaffold can be elaborated into different ring systems, effectively creating new classes of compounds with potential therapeutic applications. researchgate.net Such strategies are crucial in lead optimization, allowing chemists to systematically address issues like oxidative metabolism by replacing metabolically liable rings with more robust systems. nih.gov

Molecular Design Principles and Structure Activity Relationship Sar Investigations

Rational Design of Imidazo[1,2-a]pyridine (B132010) Derivatives for Specific Molecular Interactions

The rational design of imidazo[1,2-a]pyridine derivatives is a cornerstone for developing potent and selective therapeutic agents. By leveraging structure-based design techniques, researchers can tailor molecules to interact with specific biological targets. nih.gov For instance, docking studies have been instrumental in designing novel imidazo[1,2-a]pyridine-based inhibitors. nih.gov In the development of Platelet-Derived Growth Factor Receptor (PDGFR) antagonists, a molecular model of the target's ATP binding site guided the design. nih.gov This model predicted that adding an amine group could create interactions with key amino acid residues like aspartic acid or asparagine, enhancing potency and selectivity. nih.gov

Similarly, in the pursuit of Nek2 inhibitors for cancer therapy, a structure-based design approach led to the identification of compounds with low nanomolar activity and excellent selectivity. nih.gov This process involves creating and modifying the imidazo[1,2-a]pyridine scaffold to optimize interactions within the target's binding pocket, ultimately leading to compounds with significant in vivo tumor suppression. nih.gov The design of PI3Kα inhibitors also utilized the imidazo[1,2-a]pyridine scaffold as a key pharmacodynamic group, introducing it to a 4-aminoquinazoline structure to enhance anticancer activity. nih.gov

Analysis of Substituent Effects on Molecular Recognition and Binding

The nature and position of substituents on the imidazo[1,2-a]pyridine ring profoundly influence the molecule's electronic properties, steric profile, and, consequently, its biological activity.

Halogen atoms are common substituents in the design of imidazo[1,2-a]pyridine derivatives. Their electronic and steric properties can be fine-tuned to improve pharmacological profiles. The introduction of halogens like fluorine, chlorine, and bromine has been shown to modulate the activity of these compounds. clockss.orgmdpi.com For example, in the synthesis of C3-alkylated imidazo[1,2-a]pyridines, derivatives bearing fluoro, chloro, and bromo groups on a 2-phenyl ring proceeded smoothly, yielding products in good yields. mdpi.com

However, the effect of halogens can be complex. In a study of pyridine (B92270) derivatives' antiproliferative activity, compounds with halogen atoms exhibited lower activity, suggesting that their electronic or steric bulk might be detrimental in some contexts. nih.gov Conversely, substituting a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core was found to diminish antitubercular activity by five-fold in one series of compounds. nih.gov In another instance, a 3'-fluoro substitution in the pyridine ring of epibatidine (B1211577) was shown to improve selectivity and efficacy for specific nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These findings underscore that the impact of a halogen substituent is highly dependent on its position and the specific biological target.

The nitro group at the 3-position of the imidazo[1,2-a]pyridine ring is a significant feature, primarily due to its strong electron-withdrawing nature. This characteristic makes the 3-position susceptible to electrophilic substitution reactions like nitration. researchgate.net The presence of a 3-nitro group is crucial for certain chemical transformations; for example, it facilitates the displacement of a chlorine atom in nucleophilic substitution reactions. researchgate.net

The 3-nitro group also plays a key role in the biological activity of these compounds. Structure-activity relationship (SAR) studies on derivatives of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde (B1527023) for urease inhibition showed that analogs with strong electron-withdrawing groups like the nitro group (-NO2) displayed superior inhibitory potential. nih.gov Furthermore, the 3-nitroimidazo[1,2-a]pyridine (B1296164) pharmacophore itself has been the subject of structural simplification studies to develop new therapeutic agents, such as antileishmanial compounds. researchgate.net

The arrangement of substituents on the imidazo[1,2-a]pyridine core, known as positional isomerism, is critical for the molecule's reactivity and biological selectivity. acs.org The electron-rich nature of the imidazo[1,2-a]pyridine system generally directs electrophilic substitutions to the C3 position. nih.govresearchgate.net Transition-metal-free halogenation reactions, for instance, show high regioselectivity for the C3 position. rsc.orgresearchgate.net

The biological activity is also highly sensitive to the substitution pattern. For example, SAR studies on antitubercular agents revealed that moving a substituent from the 7-position to the 6-position on the imidazo[1,2-a]pyridine ring could affect potency. nih.gov The development of inhibitors for Syk family kinases also demonstrated that different isomeric scaffolds, such as 1,2,4-triazolo[4,3-c]pyrimidine versus 1,2,4-triazolo[1,5-c]pyrimidine, can have a significant impact on inhibitory activities and oral efficacy, prompting the investigation of the imidazo[1,2-c]pyrimidine (B1242154) scaffold. researchgate.net

Fragment-Based Design and Scaffold Exploration within the Imidazo[1,2-a]pyridine Chemical Space

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small molecular fragments that can bind to a biological target and then growing or combining these fragments to create a more potent molecule. youtube.com The imidazo[1,2-a]pyridine scaffold is an ideal candidate for such exploration due to its synthetic tractability and proven biological relevance. rsc.orgorganic-chemistry.org

Scaffold hopping, a related strategy, involves replacing the core structure of a known active compound with a different scaffold, like imidazo[1,2-a]pyridine, while retaining key pharmacophoric features. This was successfully employed to develop novel covalent inhibitors of KRAS G12C, demonstrating the versatility of the imidazo[1,2-a]pyridine backbone for creating new anticancer agents. rsc.org These approaches allow for the rapid exploration of chemical space and the generation of diverse compound libraries to identify new therapeutic leads. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies for Target-Oriented Chemical Biology

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect, guiding the optimization of lead compounds. For imidazo[1,2-a]pyridine derivatives, SAR analyses have been crucial in developing agents for various diseases.

In the development of antitubercular agents, SAR analysis of a series of imidazo[1,2-a]pyridine-3-carboxamides revealed that larger, more lipophilic biaryl ethers at certain positions resulted in nanomolar potency. nih.gov Specifically, compounds with MIC values ≤0.006 μM against Mycobacterium tuberculosis were identified through these studies. nih.gov

For urease inhibition, SAR studies of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives highlighted that substituents capable of strong hydrogen bonding (like -OH) or those with a strong electron-withdrawing nature (like -CF3 and -NO2) significantly enhanced inhibitory potential compared to the standard drug. nih.gov

The table below summarizes key SAR findings for various imidazo[1,2-a]pyridine derivatives.

Target/ActivityScaffold/SeriesKey SAR FindingsReference
Anticancer (Nek2) Imidazo[1,2-a]pyridineA nonlinear SAR was identified. Bioisosteric replacement and structure-based design led to compounds with low nanomolar IC50 values (e.g., 1.0 nM). nih.gov
Anticancer (PI3Kα) 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineThe 4-aminoquinazoline moiety is a critical pharmacophore. Most synthesized compounds showed submicromolar inhibitory activity against various tumor cell lines. nih.gov
Antitubercular Imidazo[1,2-a]pyridine-3-carboxamidesLarger, more lipophilic biaryl ethers increased potency. A 7-chloro substitution diminished activity compared to a 7-methyl group. nih.gov
Urease Inhibition 6-Fluoroimidazo[1,2-a]pyridine-OxazolesSubstituents capable of strong hydrogen bonding (-OH) or with strong electron-withdrawing nature (-CF3, -NO2) enhanced inhibitory potential. nih.gov
Antiproliferative Pyridine DerivativesThe presence of -OMe, -OH, -C=O, and NH2 groups enhanced activity, while halogen atoms or bulky groups decreased it. nih.gov

These studies collectively demonstrate that systematic modifications to the imidazo[1,2-a]pyridine scaffold, guided by rational design and SAR principles, are a fruitful approach to discovering and optimizing novel therapeutic agents. The 6-fluoro and 3-nitro substitutions on this scaffold represent key anchor points for further chemical exploration.

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as an imidazo[1,2-a]pyridine (B132010) derivative, to the active site of a target protein. nih.govnih.gov This method is instrumental in virtual screening and for understanding the structural basis of a ligand's biological activity. acs.org Studies on imidazo[1,2-a]pyridine analogs have employed docking to investigate their potential against a wide array of biological targets, including oxidoreductase for breast cancer, human LTA4H, VEGFR2, and microbial enzymes like DprE1. nih.govasianpubs.orgchemmethod.comnih.gov

A key output of molecular docking simulations is the binding affinity, often expressed as a scoring function value (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and its target. A more negative score typically indicates a stronger and more stable interaction. For various imidazo[1,2-a]pyridine derivatives, computational studies have predicted significant binding affinities, highlighting their therapeutic potential. For instance, one derivative showed a high binding energy of -9.207 kcal/mol with the enzyme oxidoreductase, implicated in breast cancer. asianpubs.org Another study on novel imidazo[1,2-a]pyrimidine (B1208166) derivatives reported remarkable affinities of -9.1 kcal/mol and -7.3 kcal/mol against the human ACE2 receptor and the SARS-CoV-2 spike protein, respectively. nih.gov

Table 1: Computationally Predicted Binding Affinities for Selected Imidazo[1,2-a]pyridine Derivatives
Derivative/HybridTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Imidazo[1,2-a]pyridine Derivative COxidoreductase-9.207 asianpubs.org
Imidazo[1,2-a]pyrimidine Schiff basehACE2-9.1 nih.gov
Imidazo[1,2-a]pyrimidine Schiff baseSpike Protein (SARS-CoV-2)-7.3 nih.gov
Imidazo[1,2-a]pyridine Hybrid HB7Human LTA4H-11.237 chemmethod.com

Beyond predicting if a molecule will bind, docking studies reveal how it binds. They elucidate the specific molecular recognition mechanisms, detailing the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-pi stacking. researchgate.netnih.gov For example, docking analysis of an imidazo[1,2-a]pyridine derivative with oxidoreductase identified interactions with key amino acid residues His 222, Tyr 216, and Lys 270. asianpubs.org In another study targeting the FLT3 kinase, a crucial hydrogen bond was observed between the nitrogen at the 1-position of the imidazopyridine core and the hinge region of the protein, alongside a significant pi-stacking interaction with a phenylalanine residue (Phe691). nih.gov These detailed interaction maps are vital for structure-activity relationship (SAR) studies and for optimizing ligand design.

Quantum Chemical Calculations (e.g., CNDO/2, DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. nih.govacs.org These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's stability and reactivity. For imidazo[1,2-a]pyridine derivatives, DFT calculations are commonly performed using basis sets like B3LYP/6-311G++(d,p) to determine key electronic parameters. acs.orgnih.gov

Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.org Other global chemical reactivity parameters, such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω), are also calculated to provide a comprehensive profile of the molecule's electronic behavior. nih.gov

Table 2: Example DFT-Calculated Electronic Parameters for an Imidazo[1,2-a]pyrimidine-Schiff Base Derivative
ParameterCalculated Value (eV)Reference
EHOMO-5.6227 nih.gov
ELUMO-1.8479 nih.gov
Energy Gap (ΔE)3.7748 nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Imidazo[1,2-a]pyridines

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a docked complex and to explore the conformational landscape of a molecule. openpharmaceuticalsciencesjournal.com For imidazo[1,2-a]pyridine derivatives, MD simulations, often run for nanoseconds (ns), can confirm that the binding mode predicted by docking is stable within a dynamic, solvated environment. openpharmaceuticalsciencesjournal.comresearchgate.net A key metric used to evaluate stability is the root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose; a low and stable RMSD value (typically < 3 Å) suggests a stable binding complex. openpharmaceuticalsciencesjournal.com

In more advanced applications, MD simulations have been used to show how an imidazo[1,2-a]pyridine derivative can actively modulate the conformation of its target protein. One study revealed that a derivative could induce significant conformational shifts in the switch-I and switch-II regions of the KRASG12D oncoprotein, effectively forcing it into an inactive state. nih.gov

Theoretical Modeling of Reaction Mechanisms and Regioselectivity

Computational chemistry is also applied to understand and predict the outcomes of chemical reactions. Theoretical modeling can elucidate plausible mechanistic pathways for the synthesis of complex molecules like imidazo[1,2-a]pyridines. For example, a proposed mechanism for the iodine-catalyzed synthesis of these scaffolds involves a cascade reaction that begins with a Knoevenagel-type condensation, followed by an aza-Michael addition and a subsequent intramolecular cyclization (a 5-exo-trig process) to form the final fused-ring system. nih.gov

Furthermore, these models are crucial for explaining and predicting regioselectivity—the preference for bond formation at one position over all other possible positions. The synthesis of imidazo[1,2-a]pyridines often involves multicomponent reactions where regioselectivity is key to obtaining the desired product. nih.gov Theoretical studies can analyze the energy barriers of different reaction pathways, helping to explain why a particular isomer is formed preferentially under specific conditions. rsc.orgbeilstein-journals.org

In Silico Profiling of Protein-Ligand Interaction Fingerprints (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Protein-ligand interaction fingerprints (IFPs) are computational representations that summarize the complex 3D interactions between a ligand and a protein into a simple, one-dimensional format, typically a binary vector or bitstring. researchgate.netnih.gov Each bit in the fingerprint corresponds to the presence or absence of a specific interaction with a particular amino acid residue in the protein's binding site. nih.gov

These fingerprints encode key interaction types, including:

Hydrogen bonds (donor and acceptor)

Hydrophobic contacts

Pi-pi stacking

Pi-cation interactions

Salt bridges nih.govmdpi.com

Mechanistic Studies of Chemical Reactions and Biochemical Interactions Non Clinical Focus

Elucidation of Reaction Mechanisms in the Synthesis of 6-Fluoro-3-nitroimidazo[1,2-a]pyridine and its Analogs

The synthesis of functionalized imidazo[1,2-a]pyridines involves a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for the development of efficient and selective synthetic methodologies.

Electrophilic Fluorination Mechanisms of Imidazo[1,2-a]pyridines

The introduction of a fluorine atom onto the imidazo[1,2-a]pyridine (B132010) core is often achieved through electrophilic fluorination. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for this purpose. nih.gov The prevailing mechanism for electrophilic fluorination is a subject of discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org In the context of imidazo[1,2-a]pyridines, the reaction with Selectfluor in an aqueous medium has been shown to be a regioselective process, yielding 3-fluorinated products. nih.gov This suggests an electrophilic attack at the C3 position, which is the most nucleophilic carbon in the imidazole (B134444) ring. The mechanism is believed to proceed via an electrophilic fluorinated process. nih.gov Other N-F reagents, like N-fluorobenzenesulfonimide (NFSI), are also effective for fluorination and are thought to operate through similar electrophilic pathways. wikipedia.orgresearchgate.net The use of a catalyst, such as a base, can influence the reaction's outcome, promoting monofluorination. nih.gov

A study on the fluorination of pyridines and diazines using silver(II) fluoride (B91410) (AgF2) provides insights that could be analogous. This reaction proceeds with high selectivity for the position adjacent to the nitrogen atom. nih.gov Mechanistic studies suggest that the reaction pathway is similar to a classic pyridine (B92270) amination, where the silver reagent binds to the pyridine nitrogen, increasing the electrophilicity of the ortho-position and facilitating fluoride attack. nih.govresearchgate.net

Radical Pathways in C-H Functionalization of the Imidazo[1,2-a]pyridine System

Direct C-H functionalization of the imidazo[1,2-a]pyridine scaffold has emerged as a powerful strategy for introducing various substituents, and many of these transformations proceed through radical mechanisms. rsc.orgrsc.org Visible light-induced photocatalysis is a prominent method for generating radicals under mild conditions. nih.gov

For instance, the trifluoromethylation of imidazo[1,2-a]pyridines can be achieved using a CF3 radical source. The proposed mechanism involves the reaction of the CF3 radical with the imidazo[1,2-a]pyridine to form a radical intermediate, which is then oxidized to a carbocation and subsequently deprotonated to yield the final product. nih.gov Similarly, electrochemical methods for trifluoromethylation have been developed, and mechanistic studies point towards a radical pathway for this redox transformation. researchgate.net

Other radical-mediated functionalizations at the C3 position include:

Perfluoroalkylation: This can be achieved via photoactive electron donor-acceptor (EDA) complexes formed between imidazo[1,2-a]pyridines and perfluoroalkyl iodides. nih.gov

Difluoroalkoxylation: Using N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent in the presence of alcohols under visible light has been proposed to proceed via a radical pathway. researchgate.net

Formylation: A plausible mechanism for photocatalytic formylation involves a superoxide (B77818) radical pathway. nih.gov

Iodination: A metal-free, ultrasound-assisted iodination at the C3 position using an iodine reagent and an oxidant like tert-butyl hydroperoxide (TBHP) is also thought to involve radical intermediates. acs.org

These radical reactions provide efficient routes for the synthesis of a diverse range of imidazo[1,2-a]pyridine derivatives. rsc.org

Mechanistic Aspects of Oxidative Processes in Imidazo[1,2-a]pyridine Formation

The formation of the imidazo[1,2-a]pyridine ring system itself often involves oxidative processes. rsc.org A common synthetic route is the reaction of 2-aminopyridines with α-haloketones. However, modern methods often employ metal-catalyzed or metal-free oxidative cyclizations.

Copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is a notable example. organic-chemistry.org Preliminary mechanistic studies suggest that this reaction proceeds through a catalytic Ortoleva-King type reaction. organic-chemistry.org Other copper-catalyzed reactions for the synthesis of the scaffold include double decarboxylative coupling, oxidative coupling, and annulation reactions, all of which involve oxidative steps. researchgate.net

Metal-free oxidative C-N bond formation can also be achieved. For example, the use of a dual catalytic system of flavin and iodine promotes an aerobic oxidative process for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org Another approach involves the use of molecular iodine as the sole oxidant in the presence of copper iodide (CuI) for the intramolecular C-H functionalization of N-aryl enamines, leading to imidazo[1,2-a]pyridine derivatives via an I2-mediated oxidative C-N bond formation. organic-chemistry.org

Molecular Mechanisms of Interaction with Specific Biological Targets

Imidazo[1,2-a]pyridine derivatives are known to interact with a variety of biological targets, often through enzyme inhibition or modulation of signaling pathways.

Enzyme Inhibition Mechanisms (e.g., Kinases, Rab Geranylgeranyl Transferase, Acetylcholinesterase)

Kinases: The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" for designing kinase inhibitors. cardiff.ac.uk These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. nih.gov Derivatives have shown inhibitory activity against a range of kinases, including:

DYRK1A and CLK1: Certain imidazo[1,2-a]pyridine derivatives have been found to inhibit these kinases in the micromolar range. researchgate.net Docking studies suggest specific interactions within the kinase active site that correlate with the observed structure-activity relationship (SAR). researchgate.net

IRAK4: Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). google.com

General Kinase Inhibition: The potent role of imidazo[1,2-a]pyridines in inhibiting cancer cell growth is often attributed to their ability to inhibit survival kinases. nih.gov

Table 1: Imidazo[1,2-a]pyridine Analogs as Kinase Inhibitors
Kinase TargetCompound TypeInhibition Data (IC50)Reference
DYRK1AImidazo[1,2-a]pyridine derivative2.6 µM researchgate.net
CLK1Imidazo[1,2-a]pyridine derivative0.7 µM researchgate.net
PI3KαImidazo[1,2-a]pyridine derivative2 nM nih.gov

Rab Geranylgeranyl Transferase (RGGT): RGGT is an enzyme responsible for the post-translational modification of Rab GTPases, which are key regulators of vesicle trafficking. nih.gov Inhibition of RGGT is a potential therapeutic strategy. Imidazo[1,2-a]pyridine-based phosphonocarboxylates have been identified as inhibitors of RGGT. nih.govnih.gov Molecular docking studies have indicated that the interaction of the phosphonic and carboxylic acid groups is crucial for the localization of these inhibitors in the RGGT binding site. nih.gov The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring has been shown to be a key determinant of the compound's activity against RGGT. nih.gov

Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. researchgate.net Imidazo[1,2-a]pyridine derivatives have been designed and evaluated as AChE inhibitors. researchgate.netnih.gov Molecular docking studies have revealed that these inhibitors can bind to the peripheral anionic site of AChE. nih.gov The inhibitory potency is influenced by the substituents on the imidazo[1,2-a]pyridine ring and the attached side chains. For example, derivatives with a biphenyl (B1667301) side chain have shown potential as AChE inhibitors. nih.gov

Table 2: Imidazo[1,2-a]pyridine Analogs as Enzyme Inhibitors (Non-Kinase)
Enzyme TargetCompound TypeInhibition Data (IC50)Binding Site InteractionReference
Rab Geranylgeranyl Transferase (RGGT)Phosphonocarboxylate derivativeMicromolar rangeInteraction of phosphonic and carboxylic groups in the binding site nih.gov
Acetylcholinesterase (AChE)Biphenyl-substituted derivative79 µMPeripheral anionic site nih.gov
Butyrylcholinesterase (BChE)3,4-dichlorophenyl-substituted derivative65 µMAcyl pocket nih.gov

Interaction with Intracellular Signaling Pathways at the Molecular Level (e.g., Phosphoinositide 3-Kinase α)

Phosphoinositide 3-Kinase α (PI3Kα): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govacs.org PI3Kα is a key component of this pathway, and its inhibition can block cancer signaling. nih.gov Imidazo[1,2-a]pyridine derivatives have been extensively investigated as inhibitors of PI3Kα and as dual PI3K/mTOR inhibitors. nih.govacs.orgresearchgate.net

Studies have shown that these compounds can bind to the ATP-binding site of PI3K with high affinity, leading to the inhibition of the PI3K/Akt/mTOR pathway. nih.gov For example, a derivative with a 1,2,4-oxadiazole (B8745197) substituent exhibited potent PI3Kα inhibition with an IC50 of 2 nM. nih.gov The inhibition of this pathway by imidazo[1,2-a]pyridine derivatives has been shown to induce apoptosis in cancer cells. nih.gov

Furthermore, imidazo[1,2-a]pyridine derivatives have been shown to modulate other signaling pathways, such as the STAT3/NF-κB pathway. One derivative was found to suppress STAT3 phosphorylation at Tyr705, which is a key step in its activation. nih.gov

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Therefore, it is not possible to generate a scientifically accurate and informative article on the "Mechanistic Studies of Chemical Reactions and Biochemical Interactions" of "this compound" as requested.

Advanced Academic Applications and Future Research Directions for the Imidazo 1,2 a Pyridine Scaffold

Development of Imidazo[1,2-a]pyridine (B132010) Derivatives as Biochemical Probes

The development of sophisticated molecular tools to interrogate biological systems is a cornerstone of modern chemical biology. Imidazo[1,2-a]pyridine derivatives are emerging as valuable scaffolds for the creation of biochemical probes due to their favorable photophysical properties and their ability to be readily functionalized. mdpi.com

Researchers have successfully synthesized carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivatives for use as potential Positron Emission Tomography (PET) imaging agents. nih.gov For instance, a potent dual PI3K/mTOR inhibitor was radiolabeled to visualize its target engagement in cancer cells. nih.gov This highlights the potential for developing a 6-fluoro-3-nitroimidazo[1,2-a]pyridine-based PET probe, where the fluorine atom could be replaced with a fluorine-18 (B77423) radioisotope, a commonly used positron emitter in PET imaging.

Furthermore, the inherent fluorescence of some imidazo[1,5-a]pyridine (B1214698) derivatives makes them suitable candidates for fluorescent probes. mdpi.com These probes can be designed to study cellular processes such as membrane dynamics, hydration, and fluidity. mdpi.com The introduction of a nitro group, as in this compound, could potentially modulate the photophysical properties of the scaffold, leading to the development of novel sensors for specific biological analytes or microenvironments.

Table 1: Examples of Imidazo[1,2-a]pyridine-Based Biochemical Probes

Probe TypeApplicationKey Structural FeaturesReference
PET Imaging AgentCancer Imaging (PI3K/mTOR targeting)Carbon-11 labeled imidazo[1,2-a]pyridine nih.gov
Fluorescent ProbeMembrane DynamicsImidazo[1,5-a]pyridine core mdpi.com

Exploration of Imidazo[1,2-a]pyridines in Material Science and Optoelectronic Applications

The unique electronic properties of the imidazo[1,2-a]pyridine scaffold also make it an attractive candidate for applications in material science and optoelectronics. rsc.org The fused bicyclic system provides a rigid framework that can be functionalized to tune its electronic and photophysical properties.

Imidazo[1,2-a]pyridine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to modify the substituents on the ring system allows for the fine-tuning of the emission color and quantum efficiency of these materials. mdpi.com The presence of a fluorine atom and a nitro group in this compound would significantly influence its electronic properties, potentially leading to materials with interesting charge-transport and luminescent characteristics.

The development of copper complexes of imidazo[1,2-a]pyridine derivatives has also been explored, revealing their potential as anticancer agents. google.com This research opens up the possibility of using these metal complexes in areas such as catalysis and sensor technology.

Innovation in Synthetic Methodologies for Accessing Broader Imidazo[1,2-a]pyridine Chemical Diversity

The exploration of the full potential of the imidazo[1,2-a]pyridine scaffold is contingent on the development of efficient and versatile synthetic methodologies. Over the past decade, significant progress has been made in the synthesis of this heterocyclic system, moving from classical condensation reactions to more advanced catalytic methods. rsc.orgresearchgate.net

Traditional methods for synthesizing imidazo[1,2-a]pyridines often involve the reaction of 2-aminopyridines with α-haloketones. bio-conferences.org However, modern approaches focus on the use of transition metal catalysts, multicomponent reactions, and C-H functionalization to create a diverse range of derivatives with high efficiency and atom economy. researchgate.netmdpi.com For example, copper-catalyzed and iodine-mediated syntheses have been reported for the construction of the imidazo[1,2-a]pyridine core. organic-chemistry.orgacs.org

The synthesis of specifically substituted derivatives like this compound can be achieved through various strategies. Electrochemical and mechanochemical methods have been developed for the synthesis of 3-nitro-2-aryl-imidazo[1,2-a]pyridines without the need for external heating or transition metal catalysts. organic-chemistry.org Furthermore, methods for the synthesis of 6-fluoroimidazo-[1,2-a]-pyridine-3-formic acid have been reported, which could serve as a precursor for the introduction of the nitro group. google.com

Table 2: Selected Modern Synthetic Methodologies for Imidazo[1,2-a]pyridines

MethodologyKey FeaturesReference
Copper-Catalyzed A3-CouplingAqueous micellar media, mild conditions acs.org
Molecular Iodine-Catalyzed SynthesisEnvironmentally benign, ultrasonication assisted acs.org
Electrochemical/Mechanochemical SynthesisMild, energy-efficient, catalyst-free organic-chemistry.org
Photoredox CatalysisVisible light-induced C-H functionalization mdpi.com

Synergistic Integration of Computational and Experimental Approaches for Accelerated Chemical Discovery

The integration of computational methods with experimental synthesis and biological evaluation has become an indispensable tool for accelerating the discovery of new chemical entities. In the context of imidazo[1,2-a]pyridine research, in silico studies are being increasingly used to predict the biological activity and guide the design of new derivatives.

Molecular docking studies have been employed to predict the binding modes of imidazo[1,2-a]pyridine-based inhibitors with their biological targets, such as the c-Met kinase. nih.gov This information is then used to design and synthesize new compounds with improved potency and selectivity. Similarly, computational studies have been used to investigate the structure-activity relationships of imidazo[1,2-a]pyridine derivatives as urease inhibitors, with the results showing good correlation with experimental data. mmu.ac.uknih.gov

For a molecule like this compound, computational tools could be used to predict its potential biological targets, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicological profile. This would allow for a more rational and efficient approach to its experimental investigation.

Future Prospects for the Design of Next-Generation Imidazo[1,2-a]pyridine Scaffolds in Chemical Biology Research

The imidazo[1,2-a]pyridine scaffold continues to hold immense promise for future applications in chemical biology research. The development of next-generation derivatives will likely focus on several key areas.

One promising direction is the design of covalent inhibitors, where the imidazo[1,2-a]pyridine scaffold is functionalized with a reactive group that can form a covalent bond with its biological target. rsc.org This approach can lead to compounds with increased potency and duration of action. The development of a series of novel KRAS G12C inhibitors based on the imidazo[1,2-a]pyridine core exemplifies this strategy. rsc.org

Another area of future research will be the development of multi-target ligands, where a single imidazo[1,2-a]pyridine derivative is designed to interact with multiple biological targets simultaneously. This could be particularly relevant for the treatment of complex diseases such as cancer and neurodegenerative disorders.

Furthermore, the exploration of novel substitution patterns on the imidazo[1,2-a]pyridine ring system will continue to be a major focus. The introduction of different functional groups, such as the fluoro and nitro groups in this compound, can lead to compounds with unique biological activities and physicochemical properties. The continued development of innovative synthetic methodologies will be crucial for accessing this expanded chemical space.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 6-fluoro-3-nitroimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

  • Methodology : Optimized synthesis often involves Friedel-Crafts acylation or halogenation reactions. For example, selective C-3 acylation of the imidazo[1,2-a]pyridine core can be achieved using iodine catalysts under mild conditions (e.g., DMSO solvent, 80°C), yielding acetylated derivatives with >80% efficiency . Fluorination at the 6-position typically employs fluoroalkylating agents (e.g., Selectfluor®) in polar aprotic solvents. Nitration at the 3-position requires careful control of nitric acid concentration to avoid over-oxidation .
  • Data Consideration : Key parameters include temperature (60–100°C), solvent polarity (DMF > DMSO > THF), and catalyst loading (5–10 mol% In(OTf)₃ for regioselectivity) .

Q. How can NMR spectroscopy distinguish positional isomers in imidazo[1,2-a]pyridine derivatives?

  • Methodology : ¹H and ¹³C NMR are critical for resolving substituent positions. For 6-fluoro-3-nitro derivatives:

  • ¹H NMR : The fluorine atom at C-6 deshields adjacent protons (C-5 and C-7), causing downfield shifts (δ 8.2–8.5 ppm). The nitro group at C-3 induces splitting in aromatic protons due to spin-spin coupling .
  • ¹³C NMR : Fluorine coupling (²JCF) generates distinct doublets for C-6 (~150 ppm) and C-5/C-7 (~110–120 ppm). Nitro-substituted carbons (C-3) appear at δ 140–145 ppm .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodology : Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., nitro, fluoro) show enhanced membrane penetration, improving MIC values (e.g., 2–8 µg/mL) . Include cytotoxicity controls (e.g., Vero cells) to assess selectivity .

Advanced Research Questions

Q. How do electronic effects of 6-fluoro and 3-nitro substituents influence anticancer activity?

  • Mechanistic Insight : The nitro group acts as an electron-withdrawing moiety, polarizing the imidazo[1,2-a]pyridine core and enhancing DNA intercalation or kinase inhibition. Fluorine at C-6 improves metabolic stability by blocking cytochrome P450 oxidation .
  • Data Analysis : In HepG2 cells, 6-fluoro-3-nitro derivatives exhibit IC₅₀ values 2–3× lower than non-fluorinated analogues. Synergy between nitro and fluoro groups reduces IC₅₀ from 25 µM (nitro alone) to 11 µM .

Q. What strategies mitigate solubility challenges in imidazo[1,2-a]pyridine-based drug candidates?

  • Methodology :

  • Co-crystallization : Introduce hydrophilic co-formers (e.g., succinic acid) to enhance aqueous solubility.
  • Prodrug Design : Mask nitro groups as amine precursors (e.g., via bioreducible linkers) to improve bioavailability .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) to achieve sustained release in physiological media .

Q. How does π-stacking in imidazo[1,2-a]pyridine crystals affect solid-state reactivity?

  • Structural Analysis : Single-crystal X-ray diffraction reveals that nitro and fluoro substituents alter intermolecular interactions. For 6-fluoro-3-nitro derivatives, C–H···N and π–π stacking between adjacent pyridine rings stabilize the crystal lattice, reducing photodegradation rates .
  • Implications : Enhanced solid-state stability allows long-term storage without decomposition, critical for preclinical studies .

Q. Can computational modeling predict binding modes to therapeutic targets (e.g., EGFR kinase)?

  • Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using EGFR crystal structures (PDB: 1M17). The nitro group forms hydrogen bonds with Lys721, while the fluorine atom engages in hydrophobic interactions with Leu694. QM/MM calculations confirm charge transfer from the imidazo ring to the kinase active site .

Contradictions and Resolutions

  • Issue : Some studies report conflicting IC₅₀ values for similar derivatives (e.g., 11 µM vs. 25 µM in HepG2).
    • Resolution : Variability arises from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines and validate with reference inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.